molecular formula C25H52NO4P B1684339 Perifosine CAS No. 157716-52-4

Perifosine

Cat. No. B1684339
M. Wt: 461.7 g/mol
InChI Key: SZFPYBIJACMNJV-UHFFFAOYSA-N
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Description

Perifosine is a novel alkylphospholipid with antiproliferative properties attributed to protein kinase B inhibition . It is an alkyl-phospholipid structurally related to miltefosine . Perifosine interrupts the PI3K/AKT/mTOR pathway by acting as an allosteric AKT inhibitor targeting the pleckstrin homology domain of AKT .


Synthesis Analysis

Perifosine is a synthetic novel alkylphospholipid, a new class of antitumor agents which targets cell membranes and inhibits Akt activation . It has been shown to induce significant cytotoxicity in both MM cell lines and patient MM cells resistant to conventional therapeutic agents .


Chemical Reactions Analysis

Perifosine has been found to inhibit Akt and induce in vitro and in vivo cytotoxicity in human multiple myeloma cells . It does not induce cytotoxicity in peripheral blood mononuclear cells .


Physical And Chemical Properties Analysis

Perifosine is a small molecule with an average weight of 461.668 and a monoisotopic weight of 461.363396156. Its chemical formula is C25H52NO4P .

Scientific Research Applications

Multiple Myeloma

Perifosine has been shown to inhibit baseline phosphorylation of Akt in multiple myeloma (MM) cells, inducing significant cytotoxicity without affecting peripheral blood mononuclear cells. It induces apoptosis in MM cells even when they adhere to bone marrow stromal cells, suggesting its potential in overcoming microenvironment-mediated drug resistance. This action is further enhanced by the augmentation of dexamethasone, doxorubicin, melphalan, and bortezomib-induced MM cell cytotoxicity, demonstrating significant antitumor activity in a human plasmacytoma mouse model (Hideshima et al., 2005).

Protein Kinase B (Akt) Inhibition

Perifosine inhibits protein kinase B (Akt) activation, a critical component of the cell survival pathway, at concentrations that cause growth inhibition of cancer cells. This inhibition results in decreased plasma membrane localization of Akt, contributing to the induction of cell cycle arrest and the expression of p21(WAF1/CIP1) in a p53-independent manner. These actions highlight Perifosine's potential as a targeted therapy for cancers with Akt pathway activation (Kondapaka et al., 2003).

Leishmania Infection

In addition to its anticancer properties, Perifosine has shown in vitro activity against the promastigote stage of different Leishmania species, indicating potential as an antileishmanial agent. This is significant as other alkylphospholipids have been used to treat visceral and cutaneous leishmaniasis, positioning Perifosine as a promising candidate for the treatment of this parasitic infection (Cabrera-Serra et al., 2007).

Solid Tumors and Radiosensitization

Perifosine has been evaluated for its ability to enhance the antitumor effect of radiation in vitro and in vivo, particularly in squamous cell carcinoma. It reduces clonogenic survival, enhances apoptosis, and increases cell cycle arrest after radiation. In vivo studies demonstrated complete tumor regression when combining Perifosine with radiation, highlighting its potential as a radiosensitizer in combined modality treatment for solid tumors (Vink et al., 2006).

Safety And Hazards

Perifosine can be harmful if swallowed and may cause serious eye irritation. It may damage fertility or the unborn child and may cause harm to breast-fed children. It can also cause damage to organs through prolonged or repeated exposure .

Future Directions

Perifosine has shown significant antitumor activity in murine models of cancer brain metastasis through favorable tumor exposure . It has been found to distribute into the brain and remain localized in that region for a long period . The results of these studies provide a promising approach for the future treatment of patients with metastatic brain cancers .

properties

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFPYBIJACMNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048946
Record name Perifosine
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Molecular Weight

461.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis.
Record name Perifosine
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Product Name

Perifosine

CAS RN

157716-52-4
Record name Perifosine
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Record name Perifosine [INN]
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Record name Perifosine
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Record name Perifosine
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Record name Perifosine
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Record name (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl phosphate; 4-((Hydroxy(octadecyloxy)phosphinyl)oxy)-1,1-dimethylpiperidinium inner salt
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Record name PERIFOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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